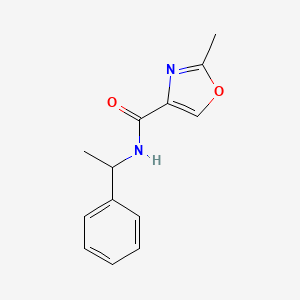![molecular formula C20H26N2O4 B6123864 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6123864.png)
3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential applications in cancer treatment and other therapeutic areas.
Mechanism of Action
3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one targets RNA polymerase I transcription by binding to the DNA template and preventing the transcription of ribosomal RNA. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. In addition, 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one has been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one has been found to have several biochemical and physiological effects, including the inhibition of ribosomal RNA synthesis, induction of DNA damage, activation of the p53 pathway, and inhibition of cancer cell growth and proliferation. In addition, 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one has also been found to have immunomodulatory effects, including the activation of natural killer cells and the induction of cytokine production.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one for lab experiments is its specificity for RNA polymerase I transcription, which allows for the selective targeting of cancer cells with high levels of ribosomal RNA synthesis. In addition, 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one has been found to be effective at low concentrations, which minimizes toxicity and off-target effects. However, one of the limitations of 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one is its poor solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one, including the development of more efficient synthesis methods, the optimization of dosing and administration for clinical use, and the exploration of its potential applications in other therapeutic areas. In addition, further studies are needed to better understand the mechanism of action of 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one and its effects on different cell types and biological systems. Finally, the development of biomarkers for patient selection and monitoring could help to improve the efficacy and safety of 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one in clinical settings.
Synthesis Methods
The synthesis of 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one involves several steps, including the reaction of 3-nitrobenzoic acid with cyclohexylmethylamine to form 3-(cyclohexylmethylamino)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 2-amino-4-morpholinyl-2-oxoethylamine to form 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one. The final product is purified by recrystallization.
Scientific Research Applications
3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential application in cancer treatment, particularly in targeting cancer cells with high levels of ribosomal RNA synthesis. It has been found to be effective in inhibiting the growth of various cancer cell lines, including breast, pancreatic, and ovarian cancers. In addition, 3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one has also shown promise in treating other diseases, such as sickle cell anemia and viral infections.
properties
IUPAC Name |
3-[2-[2-(cyclohexylmethyl)morpholin-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-19(14-22-17-8-4-5-9-18(17)26-20(22)24)21-10-11-25-16(13-21)12-15-6-2-1-3-7-15/h4-5,8-9,15-16H,1-3,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZHYCMBGBQTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(methylthio)-2-propanamine](/img/structure/B6123794.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6123801.png)
![3-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6123806.png)


![5-{[benzyl(methyl)amino]methyl}-N-(1,2-dimethylpropyl)-3-isoxazolecarboxamide](/img/structure/B6123822.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6123829.png)

![3-{amino[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6123837.png)
![methyl 1-sec-butyl-7-(2-furyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6123842.png)
![2-{[1-(3,4-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(1,2-dihydro-5-acenaphthylenyl)acetamide](/img/structure/B6123849.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6123858.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6123859.png)
![(1R*,5S*)-6-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B6123872.png)